molecular formula C11H17F2NO3 B2990630 tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate CAS No. 2167831-90-3

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate

Cat. No.: B2990630
CAS No.: 2167831-90-3
M. Wt: 249.258
InChI Key: DURQGKASLNPXKI-UHFFFAOYSA-N
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Description

The compound tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, two fluorine atoms at the 4,4-positions, and a ketone (oxo) group at the 5-position.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURQGKASLNPXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and oxo group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate with four analogs, highlighting key structural and physicochemical differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate (Target) 4,4-diF, 5-oxo C₁₁H₁₇F₂NO₃ 265.26 Hypothesized intermediate for drug synthesis; fluorines enhance metabolic stability.
tert-Butyl-5-oxo-1,4-diazepan-1-carboxylate 5-oxo, diazepane ring (N at 1,4) C₁₀H₁₇N₂O₃ 213.25 Additional nitrogen increases polarity; potential ligand for metal coordination.
tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate 4-F, 5-oxo C₁₁H₁₈FNO₃ 247.27 Single fluorine reduces steric hindrance; used in agrochemical intermediates.
tert-Butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate 4,4-diF, 5-OH C₁₁H₁₉F₂NO₃ 267.27 Hydroxy group enhances hydrogen bonding; likely precursor for oxidation reactions.
tert-Butyl-4-oxo-5-(trifluoromethyl)azepane-1-carboxylate 4-oxo, 5-CF₃ C₁₂H₁₈F₃NO₃ 281.27 CF₃ group increases hydrophobicity; used in high-performance polymer additives.

Key Differences and Implications

However, the bulkier trifluoromethyl group in offers greater lipophilicity, favoring membrane permeability in drug candidates. The 5-oxo group in the target compound contrasts with the 5-hydroxy group in . The ketone may participate in nucleophilic addition reactions, whereas the hydroxy group enables hydrogen bonding, affecting solubility and crystallinity.

Ring Structure :

  • The diazepane analog introduces a second nitrogen, increasing basicity and enabling coordination chemistry. This makes it suitable for catalysis or metal-organic frameworks, unlike the azepane-based compounds.

Applications: The mono-fluoro compound is prioritized in agrochemicals due to its balance of reactivity and cost-effectiveness. The trifluoromethyl derivative finds niche use in polymers, where its thermal stability and hydrophobicity are advantageous.

Research Findings and Trends

  • Synthetic Utility : Fluorinated azepanes are increasingly used in medicinal chemistry to modulate bioavailability. The Boc group in these compounds simplifies purification and protects amines during multi-step syntheses .
  • Crystallographic Challenges : Structural validation of fluorinated compounds (e.g., disorder in fluorine positions) often requires advanced refinement tools like SHELXL .
  • Lumping Strategies : In computational modeling, analogs like these may be grouped based on substituent similarity to streamline reaction networks .

Biological Activity

Introduction

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C11H17F2NO3
  • Molecular Weight: 249.25 g/mol
  • CAS Number: 2167831-90-3

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

  • Cyclization Reaction : Utilizing sodium hydride as a base in solvents like tetrahydrofuran at low temperatures.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxo derivatives or reduction to convert the oxo group to a hydroxyl group.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Protein-Ligand Binding : Its structural features allow it to form stable complexes with proteins, which is crucial for studying enzyme interactions .

Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme interactions, particularly in the context of drug design:

Study FocusFindings
Enzyme Binding AffinityDemonstrated significant binding to target enzymes, suggesting potential as a lead compound in drug development.
Protein-Ligand Complex FormationExhibited stable complex formation with proteins, facilitating further biochemical studies .

Case Studies

  • Case Study on Drug Development : A study explored the use of this compound as a precursor in the synthesis of novel therapeutic agents targeting specific diseases. The compound's ability to form stable complexes was pivotal in optimizing lead candidates.
  • Comparative Analysis with Analogous Compounds : Research comparing this compound with similar azepane derivatives highlighted its unique fluorine substitution pattern, which enhanced its lipophilicity and potential potency in pharmacological applications .

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